molecular formula C8H8N4S B3355411 1H-benzimidazol-2-ylthiourea CAS No. 62530-07-8

1H-benzimidazol-2-ylthiourea

Cat. No.: B3355411
CAS No.: 62530-07-8
M. Wt: 192.24 g/mol
InChI Key: SLMDQOMBRAMXSN-UHFFFAOYSA-N
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Description

1H-Benzimidazol-2-ylthiourea is a heterocyclic compound that features a benzimidazole ring fused with a thiourea moiety

Scientific Research Applications

1H-Benzimidazol-2-ylthiourea has a wide range of scientific research applications:

Future Directions

The future research directions for 1H-benzimidazol-2-yl-thiourea could include further exploration of its antiparasitic and antioxidant activities, as well as its potential applications in other areas of medicine and biology . Additionally, more research is needed to fully understand its mechanism of action and to optimize its synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazol-2-ylthiourea can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with carbon disulfide in the presence of a base, followed by cyclization to form the benzimidazole ring. The thiourea moiety is then introduced through a reaction with thiocyanate or isothiocyanate under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazol-2-ylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted benzimidazoles, thiols, amines, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1H-benzimidazol-2-ylthiourea involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    Benzimidazole: Shares the benzimidazole ring structure but lacks the thiourea moiety.

    Thiourea: Contains the thiourea group but lacks the benzimidazole ring.

    Benzothiazole: Similar heterocyclic compound with a sulfur atom in the ring structure.

Uniqueness: 1H-Benzimidazol-2-ylthiourea is unique due to the combination of the benzimidazole and thiourea moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and enhanced biological activity compared to its individual components .

Properties

IUPAC Name

1H-benzimidazol-2-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c9-7(13)12-8-10-5-3-1-2-4-6(5)11-8/h1-4H,(H4,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMDQOMBRAMXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377906
Record name 1H-benzimidazol-2-ylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62530-07-8
Record name 1H-benzimidazol-2-ylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.535 g (3.0 mmol) N,N′-thiocarbonyldiimidazole was dissolved in 5 ml acetonitrile, and to this yellow solution was added drop-wise 0.40 g (3.0 mmol) 2-aminobenzimidazole, suspended in 5 ml acetonitrile, at room temperature. After 30 minutes, a precipitate formed, and the mixture was stirred another 12 hours. After 0.474 g (6.0 mmol) ammonium acetate in substance (German: “in Substanz”) was added to this mixture, the mixture was heated in the microwave (at 100 Watt) 30 minutes long at 90° C. The solvent was removed under vacuum, water was added to the residue and an extraction with dichloromethane (3×30 ml) followed. The combined organic phase was washed once again with water and, after drying over MgSO4, the solvent was removed under vacuum. The product was purified by means of preparative HPLC (Merck: Chromolith RP-18E, 100-25; eluent wasser/acetonitrile/0.1 molar acetic acid). In this single pot procedure, 0.27 g of the N-1H-benzimidazole-2-ylthiourea was directly recovered without isolation of the intermediate.
Quantity
0.535 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
0.474 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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